1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea
Descripción
Propiedades
IUPAC Name |
1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-16-20(17(2)27(26-16)21-6-4-5-13-23-21)12-15-25-22(28)24-14-11-18-7-9-19(29-3)10-8-18/h4-10,13H,11-12,14-15H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFBCXAPTPFGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.
Key Mechanisms:
- Histone Demethylase Inhibition: The compound has been identified as a potential inhibitor of JmjC histone demethylases, which play a crucial role in the regulation of gene expression and are implicated in cancer progression .
- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells through the modulation of histone methylation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea and its derivatives:
Case Studies
-
Antitumor Efficacy:
A study evaluated the efficacy of the compound against several cancer cell lines, demonstrating that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the inhibition of histone demethylases, leading to altered gene expression profiles conducive to apoptosis. -
Selectivity and Toxicity:
In vitro studies assessed the selectivity of the compound for cancer cells versus normal cells (e.g., HEK-293). The results showed low cytotoxicity towards normal cells while maintaining potent activity against cancer cells, suggesting a favorable therapeutic index.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares a urea backbone with several analogs reported in the literature. Key differences lie in substituent groups, which influence molecular weight, solubility, and biological activity.
Table 1: Structural and Physical Comparison of Urea Derivatives
Key Observations :
Key Observations :
- The target compound’s pyrazole core may confer greater metabolic stability compared to simpler ethyl urea derivatives .
- The 4-methoxyphenethyl group could enhance blood-brain barrier penetration relative to benzyloxy-substituted analogs, making it a candidate for neurodegenerative disease research .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-pyridine core in this compound?
The pyrazole-pyridine moiety can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors with appropriate electrophiles in ethanol (or DMF/EtOH mixtures) yields pyrazole derivatives . To introduce the pyridin-2-yl group, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., degassed DMF/H₂O) .
Q. How can the urea linker be efficiently incorporated into the molecule?
The urea bridge is typically formed via reaction of an isocyanate intermediate with a primary or secondary amine. For instance, treating a pyrazole-ethylamine derivative with 4-methoxyphenethyl isocyanate in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–25°C yields the target urea. Catalysts like DMAP or HATU can accelerate the reaction .
Q. What analytical techniques are critical for structural validation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to confirm stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : Key signals include the urea NH protons (δ 8.5–9.5 ppm, broad singlets) and pyridin-2-yl aromatic protons (δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor impurities. Aim for >95% purity .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified pyrazole (e.g., 3,5-difluoro instead of dimethyl) or phenethyl (e.g., 4-cyano instead of 4-methoxy) groups. Compare IC₅₀ values in enzyme inhibition assays .
- Computational docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases), guided by crystallographic data from SHELX-refined structures .
Q. What experimental design principles apply to optimizing reaction yields?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between reflux time, solvent polarity, and catalyst type .
- Flow chemistry : Continuous-flow reactors may enhance reproducibility for steps like diazomethane generation or urea coupling, reducing side-product formation .
Q. How can conflicting NMR or crystallography data be resolved?
- Dynamic NMR : For ambiguous proton signals (e.g., rotamers of the urea group), conduct variable-temperature NMR (e.g., 25–80°C) to observe coalescence .
- Twinned data refinement : If crystallography reveals twinning (common in flexible molecules), use SHELXL’s TWIN/BASF commands to refine against high-resolution data .
Q. What strategies improve metabolic stability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
